molecular formula C10H13FO2 B14834014 2-(Tert-butoxy)-5-fluorophenol

2-(Tert-butoxy)-5-fluorophenol

Katalognummer: B14834014
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: YKTZYUIVBOLSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butoxy)-5-fluorophenol is an organic compound that features a tert-butoxy group and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-5-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto the phenol ring. One common method involves the use of tert-butyl alcohol and a fluorinating agent under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxy)-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism by which 2-(Tert-butoxy)-5-fluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group and the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Tert-butoxy)-5-fluorophenol is unique due to the presence of both the tert-butoxy group and the fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .

Eigenschaften

Molekularformel

C10H13FO2

Molekulargewicht

184.21 g/mol

IUPAC-Name

5-fluoro-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,1-3H3

InChI-Schlüssel

YKTZYUIVBOLSOA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=C(C=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.